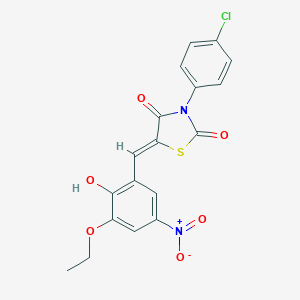

3-(4-Chlorophenyl)-5-{3-ethoxy-2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chlorophenyl)-5-{3-ethoxy-2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidine-2,4-dione, commonly known as Nitazoxanide, is a synthetic broad-spectrum antiparasitic and antiviral drug. It was first discovered and developed in the 1980s by Jean-Francois Rossignol, a French researcher. Nitazoxanide has been found to be effective against a wide range of parasites, including protozoa, helminths, and viruses.

Mecanismo De Acción

The exact mechanism of action of Nitazoxanide is not fully understood. However, it is believed to work by interfering with the energy metabolism of parasites and viruses. Nitazoxanide is converted into its active metabolite, tizoxanide, which inhibits the pyruvate:ferredoxin oxidoreductase enzyme in parasites and the NADH oxidase enzyme in viruses. This leads to a disruption in the energy metabolism of the parasites and viruses, ultimately resulting in their death.

Biochemical and Physiological Effects

Nitazoxanide has been found to have minimal toxicity in humans. It is rapidly and extensively metabolized in the liver and excreted in the urine and feces. Nitazoxanide has been found to have no significant effect on liver or kidney function, and no adverse effects on hematological or biochemical parameters have been reported.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Nitazoxanide has several advantages for lab experiments. It has a broad-spectrum of activity against parasites and viruses, making it useful for studying a wide range of infectious diseases. It is also relatively easy to synthesize and has low toxicity in humans. However, Nitazoxanide has some limitations for lab experiments. It is not effective against all parasites and viruses, and its exact mechanism of action is not fully understood.

Direcciones Futuras

There are several future directions for Nitazoxanide research. One area of interest is the development of new formulations and delivery systems to improve its efficacy and bioavailability. Another area of interest is the investigation of its potential use in combination with other drugs to enhance its antiparasitic and antiviral activity. Additionally, further studies are needed to fully understand its mechanism of action and to identify new targets for drug development. Finally, Nitazoxanide has shown promise as a potential treatment for COVID-19, and further research is needed to fully evaluate its efficacy in this context.

Métodos De Síntesis

Nitazoxanide is synthesized by reacting 5-nitrothiophene-2-carboxylic acid with 4-chloroaniline to form 5-nitrothiophene-2-carboxylic acid-4-chloroanilide. This intermediate is then reacted with ethyl chloroacetate to form ethyl 5-nitro-2-(4-chlorophenyl)thiophene-3-carboxylate. The final product is obtained by reacting ethyl 5-nitro-2-(4-chlorophenyl)thiophene-3-carboxylate with thiosemicarbazide in the presence of acetic anhydride to form Nitazoxanide.

Aplicaciones Científicas De Investigación

Nitazoxanide has been extensively studied for its antiparasitic and antiviral properties. It has been found to be effective against a wide range of parasites, including Giardia lamblia, Entamoeba histolytica, Cryptosporidium parvum, and Hymenolepis nana. Nitazoxanide has also been found to be effective against several viruses, including influenza A and B, respiratory syncytial virus, and hepatitis B and C viruses.

Propiedades

Nombre del producto |

3-(4-Chlorophenyl)-5-{3-ethoxy-2-hydroxy-5-nitrobenzylidene}-1,3-thiazolidine-2,4-dione |

|---|---|

Fórmula molecular |

C18H13ClN2O6S |

Peso molecular |

420.8 g/mol |

Nombre IUPAC |

(5Z)-3-(4-chlorophenyl)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C18H13ClN2O6S/c1-2-27-14-9-13(21(25)26)7-10(16(14)22)8-15-17(23)20(18(24)28-15)12-5-3-11(19)4-6-12/h3-9,22H,2H2,1H3/b15-8- |

Clave InChI |

AUQQDGVMLXXOBL-NVNXTCNLSA-N |

SMILES isomérico |

CCOC1=CC(=CC(=C1O)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |

SMILES |

CCOC1=C(C(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)O |

SMILES canónico |

CCOC1=CC(=CC(=C1O)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301039.png)

![2-[(4-Ethoxyphenyl)imino]-5-(4-hydroxybenzylidene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301040.png)

![2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301042.png)

![2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301043.png)

![2-[(4-Ethoxyphenyl)imino]-3-propyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301044.png)

![5-(2-Ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301047.png)

![2-[(4-Ethoxyphenyl)imino]-5-{2-hydroxy-5-nitro-3-methoxybenzylidene}-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301050.png)

![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301052.png)

![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301054.png)

![methyl {2-ethoxy-4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetate](/img/structure/B301055.png)

![5-(5-Bromo-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301058.png)

![(2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B301060.png)

![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301061.png)

![5-(3-Chloro-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301062.png)